6-Ethoxy-3-methoxy-5-(methoxymethyl)cyclohex-2-en-1-one
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Overview
Description
6-Ethoxy-3-methoxy-5-(methoxymethyl)cyclohex-2-en-1-one is an organic compound belonging to the cyclohexenone family. Cyclohexenones are versatile intermediates used in the synthesis of various chemical products, including pharmaceuticals and fragrances . This compound is characterized by its unique structure, which includes ethoxy, methoxy, and methoxymethyl substituents on a cyclohexenone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-3-methoxy-5-(methoxymethyl)cyclohex-2-en-1-one can be achieved through several routes. One common method involves the Birch reduction of anisole followed by acid hydrolysis . Another approach is the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chlorocyclohexene followed by oxidation of the resulting cyclohexenol is another viable route .
Industrial Production Methods
Industrial production of cyclohexenone derivatives, including this compound, often involves catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-3-methoxy-5-(methoxymethyl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to cyclohexanol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the cyclohexenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as organocopper reagents and Grignard reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
6-Ethoxy-3-methoxy-5-(methoxymethyl)cyclohex-2-en-1-one has several scientific research applications:
Medicine: Research explores its potential use in developing new pharmaceuticals.
Industry: It is used in the synthesis of fragrances and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Ethoxy-3-methoxy-5-(methoxymethyl)cyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. As an enone, it can participate in Michael addition reactions with nucleophiles, leading to the formation of new carbon-carbon bonds . This reactivity is crucial for its role in organic synthesis and potential biological activities.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A simpler cyclohexenone derivative without the ethoxy, methoxy, and methoxymethyl substituents.
3-Ethoxy-6-(5-methyl-1-methylthiomethoxy-4-hexenyl)-2-cyclohexen-1-one: Another cyclohexenone derivative with different substituents.
(+/-)-3-ethoxy-6-(prop-2-enyl)-cyclohex-2-en-1-one: A compound with a similar structure but different substituents.
Uniqueness
6-Ethoxy-3-methoxy-5-(methoxymethyl)cyclohex-2-en-1-one is unique due to its specific combination of ethoxy, methoxy, and methoxymethyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C11H18O4 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
6-ethoxy-3-methoxy-5-(methoxymethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18O4/c1-4-15-11-8(7-13-2)5-9(14-3)6-10(11)12/h6,8,11H,4-5,7H2,1-3H3 |
InChI Key |
ZYFHDJJFNJDMJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(CC(=CC1=O)OC)COC |
Origin of Product |
United States |
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